Etidronic acid

Description

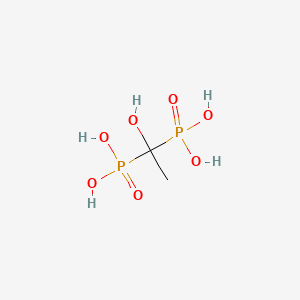

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14860-53-8 (tetra-potassium salt) | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023028 | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline], Solid | |

| Record name | Etidronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.15e+01 g/L | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2809-21-4, 25211-86-3, 7414-83-7 | |

| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyethylidenediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Etidronic Acid's Mechanism of Action in Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms by which etidronic acid, a first-generation non-nitrogenous bisphosphonate, inhibits bone resorption. It provides a comprehensive overview of its molecular and cellular actions, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways involved.

Introduction to this compound and Bone Resorption

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In various pathological conditions, such as osteoporosis and Paget's disease, excessive osteoclast activity leads to a net loss of bone mass.[1] this compound addresses this imbalance by primarily targeting osteoclasts, thereby reducing their resorptive capacity.[1][2] As a synthetic analogue of endogenous pyrophosphate, its structure allows it to bind to hydroxyapatite (B223615) crystals in the bone matrix, making it a targeted agent for sites of active bone turnover.[1]

Molecular and Cellular Mechanisms of Action

This compound's inhibitory effects on bone resorption are multifaceted, involving direct actions on osteoclasts and indirect effects via osteoblasts.

Direct Effects on Osteoclasts

The primary mechanism involves the uptake of this compound by osteoclasts during the resorption process, leading to the disruption of essential cellular functions and eventual apoptosis.[1][2]

2.1.1. Formation of Cytotoxic ATP Analogs and Induction of Apoptosis

Once internalized by osteoclasts, this compound is metabolized by aminoacyl-tRNA synthetases into non-hydrolyzable adenosine (B11128) triphosphate (ATP) analogs.[3] These cytotoxic metabolites, such as AppCCl2p-type molecules, compete with endogenous ATP, disrupting intracellular energy-dependent processes and ultimately triggering programmed cell death (apoptosis) of the osteoclasts.[4][5] This leads to a reduction in the number of active osteoclasts at the site of resorption.[2]

References

- 1. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 2. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zoledronic acid induces formation of a pro-apoptotic ATP analogue and isopentenyl pyrophosphate in osteoclasts in vivo and in MCF-7 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Zoledronic acid induces formation of a pro-apoptotic ATP analogue and isopentenyl pyrophosphate in osteoclasts in vivo and in MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Molecular Pathway of Etidronic Acid in Osteoclast Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronic acid, a first-generation, non-nitrogen-containing bisphosphonate, is a well-established therapeutic agent for the treatment of bone disorders characterized by excessive osteoclast activity, such as Paget's disease and hypercalcemia of malignancy.[1][2] Unlike their more potent nitrogen-containing counterparts, non-nitrogenous bisphosphonates like this compound induce osteoclast apoptosis through a distinct molecular mechanism. This technical guide provides a comprehensive overview of the core molecular pathway of this compound in inducing osteoclast apoptosis, with a focus on data presentation, detailed experimental protocols, and visual representations of the key processes.

Molecular Mechanism of Action

The primary mechanism by which this compound induces apoptosis in osteoclasts is through its intracellular metabolism into cytotoxic analogs of adenosine (B11128) triphosphate (ATP).[1][3] Once this compound is endocytosed by the osteoclast, it is recognized by aminoacyl-tRNA synthetases, which mistakenly incorporate it into ATP molecules. This results in the formation of non-hydrolyzable ATP analogs. These cytotoxic metabolites competitively inhibit ATP-dependent enzymes and processes within the osteoclast, leading to a disruption of cellular energy metabolism and the initiation of the apoptotic cascade.[1][3] This mechanism is fundamentally different from that of nitrogen-containing bisphosphonates, which inhibit farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway.

The downstream effects of this energy-deprived state include the activation of effector caspases, particularly caspase-3, which orchestrate the systematic dismantling of the cell.[3] This leads to the characteristic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3] this compound has also been shown to disrupt the actin rings in mature osteoclasts, further impairing their bone-resorbing function.[2]

Signaling Pathway Diagram

Caption: Molecular pathway of this compound-induced osteoclast apoptosis.

Quantitative Data Summary

While much of the literature describes the qualitative effects of this compound, specific quantitative data on a dose-dependent induction of osteoclast apoptosis is not extensively tabulated. The following table summarizes the reported effects of this compound and provides context with other bisphosphonates.

| Bisphosphonate Class | Compound | Target Osteoclast Process | Reported Effect | Concentration Range (in vitro) | Reference |

| Non-Nitrogen-containing | This compound | Apoptosis | Induces apoptosis and disrupts actin rings in mature osteoclasts. | Not specified in snippets | [2] |

| Non-Nitrogen-containing | This compound | Caspase-3 Activation | Causes apoptosis involving caspase-3 activation. | Not specified in snippets | [3] |

| Non-Nitrogen-containing | Clodronate | Apoptosis | Induces osteoclast apoptosis. | Not specified in snippets | [3] |

| Nitrogen-containing | Zoledronic Acid | Apoptosis | Induces caspase-3-mediated apoptosis in osteoclast precursors and mature osteoclasts. | 100 µM | |

| Nitrogen-containing | Alendronate | Apoptosis | Induces apoptosis of mature osteoclasts. | Not specified in snippets | [3] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the molecular pathway of this compound in osteoclast apoptosis. These are generalized methods and may require optimization for specific experimental conditions.

Osteoclast Culture and Differentiation

This protocol describes the generation of mature osteoclasts from bone marrow macrophages.

-

Cell Source: Bone marrow cells are harvested from the long bones of mice or rats.

-

Culture Medium: α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

-

Differentiation: Bone marrow macrophages are plated at a density of 1 x 10^5 cells/well in a 96-well plate. To induce differentiation into osteoclasts, the culture medium is supplemented with 50 ng/mL RANKL. The medium is replaced every 2-3 days.

-

Verification: After 5-7 days, the formation of mature, multinucleated osteoclasts is confirmed by tartrate-resistant acid phosphatase (TRAP) staining. TRAP-positive cells with three or more nuclei are considered mature osteoclasts.

Caption: Experimental workflow for osteoclast culture and differentiation.

Osteoclast Apoptosis Assay (TUNEL Staining)

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Treatment: Mature osteoclasts are treated with varying concentrations of this compound for 24-48 hours. A vehicle-treated group serves as a negative control.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, according to the manufacturer's instructions.

-

Counterstaining and Visualization: Nuclei are counterstained with DAPI. The cells are then visualized using a fluorescence microscope. TUNEL-positive nuclei (green fluorescence) indicate apoptotic cells.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: this compound-treated and control osteoclasts are lysed using a chilled lysis buffer.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

Caspase-3 Reaction: A standardized amount of protein from each lysate is incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA, in a reaction buffer.

-

Measurement: The release of the chromophore p-nitroaniline (pNA) is measured by reading the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The fold-increase in caspase-3 activity is calculated by comparing the absorbance of the treated samples to that of the untreated control.

Caption: Experimental workflow for Caspase-3 activity assay.

Detection of ATP Analogs

This protocol outlines a method for identifying the cytotoxic ATP analogs formed in this compound-treated osteoclasts.

-

Metabolite Extraction: Osteoclasts treated with this compound are harvested, and intracellular metabolites are extracted using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Sample Preparation: The extracts are centrifuged to remove cellular debris, and the supernatant is dried and reconstituted in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: The samples are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Detection: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to specifically detect the parent and fragment ions of the predicted etidronate-containing ATP analog.

-

Data Interpretation: The presence of the specific ATP analog in the this compound-treated samples, and its absence in control samples, confirms the intracellular metabolism of the drug.

Conclusion

The molecular pathway of this compound in inducing osteoclast apoptosis is centered on its intracellular conversion to non-hydrolyzable, cytotoxic ATP analogs. This leads to a disruption of cellular energetics and the activation of the intrinsic apoptotic pathway, culminating in the programmed cell death of the osteoclast. This mechanism is distinct from that of nitrogen-containing bisphosphonates, highlighting the diversity of action within this important class of bone-resorbing inhibitors. The experimental protocols and diagrams provided in this guide offer a framework for the continued investigation and understanding of the molecular pharmacology of this compound and other non-nitrogen-containing bisphosphonates.

References

- 1. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Etidronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of etidronic acid (HEDP), a widely used bisphosphonate, with a focus on laboratory-scale preparation. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary details to produce high-purity this compound for experimental use.

Chemical Synthesis of this compound

The most prevalent and economically viable method for synthesizing this compound in a laboratory setting involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with glacial acetic acid (CH₃COOH).[1][2] Variations of this method, including the use of acetic anhydride (B1165640) or phosphorous acid, have also been reported to achieve high yields.[1][3]

Core Reaction Principle

The fundamental reaction proceeds through the formation of intermediate acetyl phosphites, which then rearrange and react further with acetic acid. Subsequent hydrolysis of the reaction mixture yields this compound. The overall stoichiometry for the primary reaction is:

2 PCl₃ + CH₃COOH + 5 H₂O → C₂H₈O₇P₂ + 6 HCl[1]

Detailed Experimental Protocol

This protocol outlines a common laboratory procedure for the synthesis of this compound.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap (to absorb HCl fumes).

-

Heating mantle with a temperature controller.

-

Distillation apparatus.

Procedure:

-

Initial Setup: In a well-ventilated fume hood, charge the three-neck flask with glacial acetic acid. Begin stirring and cool the flask in an ice bath.

-

Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride dropwise from the dropping funnel to the cooled acetic acid. Maintain a low temperature (below 45°C) during the addition to control the exothermic reaction.[4]

-

Reaction: After the addition is complete, gradually raise the temperature of the reaction mixture. The specific temperature and duration can be varied to optimize the yield. A common approach is to heat the mixture to between 45°C and 60°C and hold for a period, followed by a higher temperature reflux.[4][5] One patent suggests heating to 45-65°C, holding for 3 hours, and then further reacting at a higher temperature.[5] Another indicates a temperature range of 40-80°C during addition, followed by heating to 100-130°C for 4-5 hours.

-

Hydrolysis: After the initial reaction, the mixture is carefully hydrolyzed. This is typically achieved by the slow addition of water or by steam distillation.[4] The hydrolysis step is also exothermic and should be performed with caution. This step converts any remaining intermediates and acyl chlorides to this compound and acetic acid, respectively.

-

Removal of Volatiles: The crude this compound solution is then subjected to distillation to remove excess acetic acid and the hydrochloric acid byproduct.[4] This is often done under reduced pressure to lower the distillation temperature and prevent degradation of the product.

Purification of this compound

For many laboratory applications, particularly in drug development, the crude this compound must be further purified to remove residual starting materials, byproducts, and colored impurities. Recrystallization is the most effective method for achieving high purity.

Recrystallization Protocol

Principle: This process relies on the principle that the solubility of this compound and impurities differ in a given solvent system. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, pure crystals of this compound will form, leaving the impurities dissolved in the mother liquor.[6][7]

Solvent System: An aqueous solution of hydrochloric acid (e.g., 20% HCl) has been reported as an effective solvent for the recrystallization of this compound. Water is also a viable solvent, given that this compound is highly soluble in hot water and less so in cold water.[8]

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent (e.g., 20% HCl or deionized water) in a beaker or Erlenmeyer flask.[7] Gentle heating and stirring will facilitate dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[9]

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, the cooling process should be gradual and undisturbed.[6] Covering the container can help slow the cooling rate.[8]

-

Further Cooling: Once the solution has reached room temperature and crystal formation has slowed, the flask can be placed in an ice bath to maximize the yield of crystals.[7]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and dissolved impurities.[10]

-

Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature to remove any residual solvent.

Data Presentation: Synthesis and Purification Parameters

The following tables summarize quantitative data from various reported methods for the synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Method 1 | Method 2 | Method 3 |

| Reactants | PCl₃, Glacial Acetic Acid | PCl₃, Acetic Acid, Water, HCl | Acetic Acid, PCl₃/H₃PO₃ |

| Molar Ratio (Acetic Acid:PCl₃) | - | 1 : 0.8-1.2 | - |

| Temperature (°C) | 25 - 120[2] | Addition: < 45; Reaction: 45-80[4][5] | 75[3] |

| Reaction Time (hours) | - | 2-5[5] | 24[3] |

| Solvent | None (neat) | None (neat) | Methanesulfonic acid[3] |

Table 2: Reported Yields and Purity of this compound

| Method | Reported Yield (%) | Reported Purity (%) | Reference |

| PCl₃ and Glacial Acetic Acid | > 95 | up to 97 | [2] |

| PCl₃, Acetic Acid, Water, HCl | - | - | [5] |

| Acetic Acid, PCl₃/H₃PO₃ | - | - | [3] |

Experimental Protocols: Quality Control and Analysis

To ensure the purity and identity of the synthesized this compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in D₂O is expected to show a characteristic signal for the methyl group protons.[11][12]

-

³¹P NMR: The phosphorus NMR spectrum provides a clear indication of the presence of the two phosphonate (B1237965) groups and is a powerful tool for assessing purity and identifying phosphorus-containing impurities.[13][14][15] The chemical shift is referenced to 85% H₃PO₄.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying this compound from potential impurities.

A Representative HPLC Method: [17][18][19]

-

Column: A mixed-mode column such as Amaze HD (4.6x50 mm, 5 µm, 100Å) is suitable for separating polar, acidic compounds like this compound.[17]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) (ACN) and an aqueous buffer (e.g., 80% ACN with 20 mM ammonium (B1175870) formate (B1220265) at pH 3).[17] The retention time can be adjusted by varying the ACN concentration, buffer pH, and buffer concentration.[17]

-

Detection: Since this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[1][17] A post-column derivatization method followed by fluorescence detection can also be used for sensitive analysis.[20]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from Phosphorus Trichloride and Acetic Acid.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. HPLC Separation of Alendronic, Ibandronic, Etidronic Acids | SIELC Technologies [sielc.com]

- 2. thfine.com [thfine.com]

- 3. Optimized Synthesis of Etidronate | Semantic Scholar [semanticscholar.org]

- 4. CN1827625A - Process for synthesis of hydroxy ethidene diphosphoric acid - Google Patents [patents.google.com]

- 5. CN103570760A - Method for producing this compound - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. famu.edu [famu.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. youtube.com [youtube.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. This compound(2809-21-4) 1H NMR spectrum [chemicalbook.com]

- 12. mimedb.org [mimedb.org]

- 13. This compound | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. 31P [nmr.chem.ucsb.edu]

- 16. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 17. helixchrom.com [helixchrom.com]

- 18. helixchrom.com [helixchrom.com]

- 19. helixchrom.com [helixchrom.com]

- 20. A sensitive post-column photochemical derivatization/fluorimetric detection system for HPLC determination of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Etidronic Acid: A Comprehensive Technical Review of its Pharmacological Properties and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronic acid, a first-generation non-nitrogenous bisphosphonate, has historically been a cornerstone in the management of various bone metabolism disorders. As an analogue of inorganic pyrophosphate, it exhibits a strong affinity for hydroxyapatite (B223615) crystals in the bone matrix. This technical guide provides an in-depth analysis of the pharmacological properties and pharmacokinetic profile of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Pharmacological Properties

Mechanism of Action

This compound's primary mechanism of action involves its binding to hydroxyapatite bone mineral, which leads to the inhibition of bone resorption by osteoclasts.[1][2] Unlike nitrogen-containing bisphosphonates, this compound is not metabolized and is taken up by osteoclasts.[2] Inside the osteoclast, it is incorporated into cytotoxic ATP analogues that induce osteoclast apoptosis, thereby reducing bone turnover.[2]

At higher concentrations, this compound can also inhibit bone mineralization, a property that distinguishes it from many other bisphosphonates and necessitates intermittent dosing regimens in certain therapeutic applications to avoid osteomalacia.[3]

Caption: Mechanism of action of this compound.

Therapeutic Uses

This compound has been utilized in the treatment of several conditions characterized by excessive bone resorption:

-

Paget's Disease of Bone: It helps in reducing the accelerated bone turnover, leading to a decrease in bone pain and biochemical markers of disease activity.[4][5]

-

Osteoporosis: Particularly in postmenopausal women, cyclical etidronate therapy has been shown to increase bone mineral density and reduce the incidence of vertebral fractures.[6][7][8]

-

Hypercalcemia of Malignancy: Intravenous administration of this compound is effective in lowering elevated serum calcium levels in cancer patients.[9][10]

-

Heterotopic Ossification: It is used to prevent and treat abnormal bone formation in soft tissues following events like spinal cord injury or total hip arthroplasty.[8]

Adverse Effects

The most commonly reported adverse effects are gastrointestinal disturbances, such as nausea and diarrhea.[8] A significant concern with continuous high-dose etidronate therapy is the impairment of bone mineralization, which can lead to osteomalacia and an increased risk of fractures.[3][5]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by poor oral absorption and rapid clearance from plasma, with a significant portion of the drug sequestered in the bone.

Caption: Pharmacokinetic workflow of this compound.

Absorption

Oral bioavailability of this compound is low, estimated to be around 3%.[3] Food, particularly calcium-containing products, can significantly reduce its absorption.

Distribution

Following absorption, this compound is rapidly cleared from the plasma. A substantial portion, approximately 50% of the absorbed dose, is taken up by the bone, where it can remain for extended periods.

Metabolism

This compound is not metabolized in the body.[3]

Excretion

The fraction of this compound that is not taken up by the bone is excreted unchanged by the kidneys. Unabsorbed drug is eliminated in the feces.[3] The plasma elimination half-life is estimated to be between 1 to 6 hours.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Oral Bioavailability | ~3% | [3] |

| Plasma Elimination Half-life | 1-6 hours | [3] |

| Therapeutic Dosages | ||

| Paget's Disease | 5-20 mg/kg/day orally | [8] |

| Osteoporosis (cyclical therapy) | 400 mg/day orally for 14 days, every 3 months | [7][8][11] |

| Hypercalcemia of Malignancy | 7.5 mg/kg/day intravenously for 3-7 days | [9][10] |

| Heterotopic Ossification | 10-20 mg/kg/day orally | [8] |

| Clinical Efficacy | ||

| Increase in Lumbar Spine BMD (1 year, osteoporosis) | Average of 4.5% | [6] |

| Increase in Total Body BMD (1 year, postmenopausal osteoporosis) | 5.6% | [11] |

| Normalization of Serum Calcium (Hypercalcemia of Malignancy) | Achieved in ~73% of patients | [9] |

Experimental Protocols

Protocol for Cyclical Etidronate in Postmenopausal Osteoporosis

-

Study Design: A controlled clinical trial involving postmenopausal women diagnosed with osteoporosis based on clinical examination, humoral tests, and bone densitometry.[11]

-

Patient Population: Postmenopausal women aged between 53 and 66 years with a diagnosis of osteoporosis.[11]

-

Treatment Regimen:

-

Outcome Measures:

Protocol for Intravenous Etidronate in Hypercalcemia of Malignancy

-

Study Design: A double-blind, placebo-controlled study.[10]

-

Patient Population: Patients with known malignant disease and persistent hypercalcemia despite adequate hydration, with a serum creatinine (B1669602) level of ≤ 1.5 mg/dL.[9]

-

Treatment Regimen:

-

Active Group: Intravenous etidronate disodium (B8443419) at a dose of 7.5 mg/kg/day, infused over two to four hours, for 3 to 7 consecutive days.[9][10]

-

Placebo Group: Received a placebo infusion.[10]

-

-

Outcome Measures:

Protocol for Etidronate in Paget's Disease of Bone

-

Study Design: Monotherapy and combined therapy studies.[4]

-

Patient Population: Patients diagnosed with Paget's disease of bone.[4]

-

Treatment Regimen:

-

Outcome Measures:

-

Primary: Reduction in serum alkaline phosphatase and urinary hydroxyproline (B1673980) levels.[4]

-

Secondary: Improvement in clinical symptoms such as bone pain.[4]

-

Conclusion

This compound, as a first-generation bisphosphonate, has played a significant role in the therapeutic landscape of bone disorders. Its unique pharmacological profile, characterized by direct inhibition of osteoclast activity and an impact on bone mineralization, has defined its clinical utility and limitations. A thorough understanding of its pharmacokinetics, particularly its low oral absorption and long retention in bone, is crucial for optimizing its therapeutic regimens. While newer, more potent bisphosphonates have largely superseded this compound, its study continues to provide valuable insights into the fundamental mechanisms of bone biology and the principles of bisphosphonate therapy.

References

- 1. This compound | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. [this compound therapy in Paget's disease of bone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etidronate disodium in the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical experience with etidronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Five years of clinical experience with intermittent cyclical etidronate for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous etidronate in the management of malignant hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Etidronate disodium for treating hypercalcaemia of malignancy: a double blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Treatment of postmenopausal osteoporosis with etidronate] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of Etidronic Acid with Hydroxyapatite Crystals in the Bone Matrix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interaction between etidronic acid, a first-generation bisphosphonate, and hydroxyapatite (B223615) (HA) crystals, the primary mineral component of the bone matrix. This document delves into the core aspects of this interaction, including binding affinity, dissolution inhibition, and morphological changes, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Interaction: Binding of this compound to Hydroxyapatite

This compound's therapeutic efficacy in bone disorders stems from its strong affinity for hydroxyapatite. This binding is a critical first step that anchors the drug to the bone matrix, where it can then exert its effects on bone cells, primarily osteoclasts.

Binding Affinity Data

| Compound | Binding Parameter | Value | Method | Source |

| This compound | Ki (inhibition constant) | 91 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |

| Alendronate | Ki | 61 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |

| Ibandronate | Ki | 116 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |

| Risedronate | Ki | 85 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |

| Zoledronate | Ki | 81 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |

| Clodronate | Ki | 806 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |

Binding Affinity Rank Order: Based on kinetic studies of hydroxyapatite crystal growth inhibition, the binding affinity of several bisphosphonates has been ranked as follows: Zoledronate > Alendronate > Ibandronate > Risedronate > Etidronate > Clodronate[2].

Proposed Binding Mechanism

This compound, with its P-C-P backbone, is a structural analog of pyrophosphate. This structure allows it to chelate calcium ions on the surface of hydroxyapatite crystals. The proposed mechanism involves the two phosphonate (B1237965) groups binding to calcium ions, anchoring the this compound molecule to the mineral surface. The hydroxyl group at the R1 position is also believed to contribute to this binding affinity[3].

References

- 1. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

Etidronic Acid: A Deep Dive into its Effects on Bone Turnover and Remodeling Markers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Etidronic acid, a first-generation, non-nitrogen-containing bisphosphonate, has long been a subject of study in the management of metabolic bone diseases. Its primary mechanism involves the modulation of bone turnover by targeting osteoclast activity. This technical guide provides a comprehensive overview of the effects of this compound on key biochemical markers of bone formation and resorption. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile in the context of bone metabolism.

Mechanism of Action

This compound exerts its effects on bone through several mechanisms, primarily centered on the inhibition of osteoclast-mediated bone resorption. Unlike nitrogen-containing bisphosphonates, which inhibit farnesyl pyrophosphate synthase, this compound's mode of action is through the formation of non-hydrolyzable cytotoxic ATP analogs.[1]

Once administered, this compound has a strong affinity for hydroxyapatite (B223615) crystals in the bone matrix, particularly at sites of active bone remodeling.[2] Osteoclasts, the cells responsible for bone resorption, ingest the this compound-bound bone matrix. Inside the osteoclast, this compound is metabolized into a toxic analog of adenosine (B11128) triphosphate (ATP).[1] This ATP analog interferes with intracellular enzymatic processes, ultimately inducing osteoclast apoptosis (programmed cell death) and thereby reducing bone resorption.[1][2][3]

At higher concentrations, this compound can also interfere with bone mineralization, an effect that is minimized through intermittent cyclical therapy regimens.[4][5]

Signaling Pathways

The induction of osteoclast apoptosis by this compound is a key component of its mechanism of action. The following diagram illustrates the proposed intracellular signaling pathway.

Effects on Bone Turnover Markers

This compound administration leads to significant changes in the levels of various biochemical markers of bone turnover. These markers are broadly categorized into those reflecting bone formation and those indicating bone resorption.

Bone Formation Markers

Markers of bone formation are typically proteins or enzymes released by osteoblasts during the process of bone matrix synthesis.

| Marker | Effect of this compound | Study Population | Key Findings |

| Serum Alkaline Phosphatase (ALP) | Decrease | Paget's Disease | Significant decreases were observed after 6 months of therapy with 5, 10, or 20 mg/kg/day.[6] In another study, a statistically significant fall was noted after 6 months of treatment with 20 mg/kg/day.[1] |

| Decrease | Postmenopausal Osteoporosis | In a 3-year cyclical treatment study (400 mg/day for 14 days every 3 months), serum bone ALP fell to 83% of baseline at 6-12 months (p < 0.001).[2] | |

| Serum Osteocalcin (B1147995) | Decrease | Postmenopausal Osteoporosis | In a 3-year cyclical treatment study, serum osteocalcin fell to 75% of baseline at 6-12 months (p < 0.001).[2] |

| Increase | Glucocorticoid-Induced Bone Loss | In a short-term study, postmenopausal women treated with prednisone (B1679067) and cyclical etidronate showed a 27.4% increase in osteocalcin levels (p < 0.01).[7] | |

| Serum Procollagen Type I N-terminal Propeptide (P1NP) | Decrease | Paget's Disease | Three months of oral etidronate resulted in the normalization of serum PICP (a related marker) levels.[8] |

Bone Resorption Markers

Markers of bone resorption are breakdown products of bone matrix components, primarily type I collagen, released during osteoclastic activity.

| Marker | Effect of this compound | Study Population | Key Findings |

| Urinary Hydroxyproline | Decrease | Paget's Disease | Significant decreases were noted after 6 months of therapy with 5, 10, or 20 mg/kg/day.[6] A statistically significant fall was also observed in another study with a 20 mg/kg/day dose.[1] |

| Serum C-terminal telopeptide of type I collagen (CTX) | Not extensively reported in early etidronate studies. | - | Newer bisphosphonates are more commonly evaluated with this marker. |

| Urinary N-terminal telopeptide of type I collagen (NTX) | Not extensively reported in early etidronate studies. | - | Newer bisphosphonates are more commonly evaluated with this marker. |

| Serum cross-linked carboxy-terminal telopeptide of type I collagen (ICTP) | Decrease | Glucocorticoid-Induced Bone Loss | A short-term study in postmenopausal women on prednisone showed a 19.4% decrease in ICTP with etidronate treatment (p < 0.01).[7] |

Experimental Protocols

The methodologies employed in clinical trials investigating etidronate's effects on bone turnover markers vary depending on the patient population and study objectives. Below are summaries of typical experimental protocols.

Cyclical Etidronate Therapy for Postmenopausal Osteoporosis

A common regimen for postmenopausal osteoporosis involves cyclical administration to minimize the risk of mineralization defects.

-

Patient Population: Postmenopausal women with diagnosed osteoporosis, often with existing vertebral fractures.

-

Treatment Regimen: A typical cycle consists of oral etidronate (e.g., 400 mg/day) for 14 days, followed by a 76-day period of calcium supplementation (e.g., 500 mg/day elemental calcium). This 90-day cycle is repeated for the duration of the study, often 2 to 3 years.[2]

-

Biochemical Marker Analysis:

-

Sample Collection: Fasting morning blood and urine samples are collected at baseline and at regular intervals (e.g., 3, 6, 12, 24, and 36 months) during the study.

-

Assays:

-

Serum Alkaline Phosphatase: Measured using standard automated enzymatic assays.

-

Serum Osteocalcin: Determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Urinary Hydroxyproline: Often measured by high-performance liquid chromatography (HPLC) and expressed as a ratio to urinary creatinine (B1669602) to account for variations in urine concentration.

-

-

Continuous Etidronate Therapy for Paget's Disease

In Paget's disease, a more continuous, higher-dose regimen may be employed for a defined period.

-

Patient Population: Patients with symptomatic Paget's disease and elevated biochemical markers of bone turnover.

-

Treatment Regimen: Oral etidronate administered daily at doses ranging from 5 to 20 mg/kg of body weight for a period of up to 6 months.[4][6]

-

Biochemical Marker Analysis:

-

Sample Collection: Serum and urine samples are collected at baseline and at regular intervals during and after the treatment period.

-

Assays:

-

Serum Alkaline Phosphatase: Standard automated enzymatic assays.

-

Urinary Hydroxyproline: HPLC, expressed as a ratio to creatinine.

-

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for a clinical trial evaluating the effect of this compound on bone turnover markers.

References

- 1. [Treatment of 10 cases of symptomatic Paget's disease with etidronate (EHDP)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of cyclical etidronate in osteoporosis: changes after completion of 3 years treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bone histomorphometric changes after cyclic therapy with phosphate and etidronate disodium in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term follow-up of therapy with intermittent etidronate disodium in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Literature search strategies - Systematic review of the use of bone turnover markers for monitoring the response to osteoporosis treatment: the secondary prevention of fractures, and primary prevention of fractures in high-risk groups - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sodium etidronate in the treatment of Paget's disease of bone. A study of long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of etidronate on glucocorticoid-induced bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A patient with Paget's disease of bone treated with etidronate disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Etidronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronic acid, a first-generation bisphosphonate, is a well-established active pharmaceutical ingredient (API) primarily used in the treatment of bone disorders such as osteoporosis and Paget's disease. Its efficacy and formulation development are intrinsically linked to its physicochemical properties, most notably its solubility and stability. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. The information is compiled from publicly available data and is intended to support research, development, and formulation activities. This guide includes detailed experimental protocols for solubility and stability testing, quantitative data summarized in tabular format, and a diagrammatic representation of its mechanism of action.

Introduction

This compound (1-hydroxyethylidene-1,1-diphosphonic acid), often referred to as HEDP, is a non-nitrogenous bisphosphonate.[1] Its therapeutic effect is derived from its ability to adsorb onto hydroxyapatite (B223615) crystals in the bone matrix, thereby inhibiting bone resorption by osteoclasts.[1][2] A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable pharmaceutical dosage forms. This document synthesizes available technical information on these key properties.

Solubility Profile of this compound

This compound's solubility is a key parameter for its formulation, particularly for liquid dosage forms and for predicting its dissolution behavior from solid forms. It is generally characterized as being highly soluble in polar solvents.

Qualitative Solubility

This compound is soluble in water, methanol, and ethanol.[3][4] Its structure, containing multiple hydroxyl and phosphonic acid groups, allows for significant hydrogen bonding with polar solvents, contributing to its solubility.[5] Conversely, it is insoluble in non-polar solvents like acetic acid.[6]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain, and reported values show significant discrepancies. The following table summarizes the available data. It is recommended that researchers verify these values under their specific experimental conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation(s) |

| Water | 20 | 69 | [6][7] |

| Water | Not Specified | 1.15 | [2] |

| Methanol | Not Specified | Slightly Soluble | [8] |

| Ethanol | Not Specified | Soluble | [3][4] |

| Acetic Acid | Not Specified | Insoluble | [6] |

Note: The significant difference in reported water solubility values (69 g/100 mL vs. 1.15 g/100 mL) highlights the necessity of independent experimental determination.

Stability Profile of this compound

This compound exhibits good chemical stability under various conditions, a favorable characteristic for a pharmaceutical compound. However, it is susceptible to degradation under specific stress conditions.

General Stability

This compound is stable at high pH values and is not easily hydrolyzed.[3] It demonstrates considerable thermal stability, showing excellent scale and corrosion inhibition effects at temperatures up to 250°C in industrial applications.[3] It is also generally stable under normal light and heat conditions.[3]

Stability Under Stress Conditions

-

pH: While stable at high pH, its stability can be affected by pH changes. A comprehensive pH-stability profile should be determined as part of formulation development.

-

Oxidation: this compound is incompatible with strong oxidizing agents.[8] It is also known to be degraded by oxidative biocides, with approximately 30% decomposition observed in the presence of 5 mg/L of residual chlorine.[3]

-

Photostability: While generally stable under normal light, dedicated photostability studies according to ICH Q1B guidelines are necessary to fully characterize its light sensitivity.

-

Thermal Stability: As mentioned, it is thermally stable under normal conditions. Forced degradation studies at elevated temperatures are recommended to identify potential degradation products and pathways.

| Condition | Stability | Notes | Citation(s) |

| High pH | Stable | Resistant to hydrolysis at elevated pH. | [3] |

| Acidic/Alkaline Conditions | Good | Better tolerance than other organophosphoric acids. | [3] |

| Thermal (up to 250°C) | Stable | Shows good stability at high temperatures. | [3] |

| Light | Generally Stable | Specific photostability studies are recommended. | [3] |

| Oxidizing Agents | Unstable | Incompatible with strong oxidizers. | [8] |

| Chlorine | Unstable | Subject to degradation by residual chlorine. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical testing guidelines.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound powder (of known purity)

-

Selected solvents (e.g., purified water, methanol, ethanol, acetone)

-

Temperature-controlled orbital shaker/incubator

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., HPLC-CAD, IC)

Procedure:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of the selected solvent in a sealed flask. Ensure enough solid is present to maintain saturation throughout the experiment.

-

Equilibration: Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25°C and 37°C). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Phase Separation: Immediately filter the collected aliquot through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted filtrate using a validated stability-indicating analytical method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility in units of g/100 mL or mg/mL. The experiment should be performed in triplicate for each solvent and temperature combination.

Experimental Workflow for Solubility Determination

Protocol for Stability Testing (ICH Guideline Approach)

This protocol outlines a stability study based on the principles of the ICH Q1A(R2) guideline for forced degradation and long-term stability.

Objective: To evaluate the stability of this compound under various stress conditions and establish its degradation profile.

Materials:

-

This compound powder

-

Solutions for stress testing: Hydrochloric acid (e.g., 0.1 N), Sodium hydroxide (B78521) (e.g., 0.1 N), Hydrogen peroxide (e.g., 3%)

-

Purified water

-

Stability chambers (for controlled temperature, humidity, and light)

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and store at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and store at room temperature.

-

Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose solid this compound powder and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A dark control should be kept under the same conditions but protected from light.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation), withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of this compound remaining and the formation of any degradation products.

-

Assess peak purity to ensure that the chromatographic peak of this compound is free from any co-eluting degradants.

-

Calculate degradation kinetics (e.g., degradation rate constants and half-life) if sufficient data points are collected.

-

Long-Term and Accelerated Stability Studies:

-

Store this compound in containers simulating the proposed packaging under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[9]

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

Workflow for Forced Degradation Study

Mechanism of Action

This compound's primary therapeutic application is in bone diseases, where it functions by inhibiting bone resorption. The following diagram illustrates its mechanism of action at the cellular level.

Mechanism of Action of this compound

Conclusion

This compound is a chemical entity with high aqueous solubility and generally good stability, making it suitable for various pharmaceutical formulations. However, the existing public data on its quantitative solubility is inconsistent, and detailed information on its degradation kinetics is sparse. It is particularly susceptible to degradation by oxidizing agents like chlorine. Therefore, for any drug development program, it is imperative to conduct thorough, in-house experimental verification of its solubility and stability profiles using validated, stability-indicating analytical methods as outlined in this guide. The provided protocols and diagrams serve as a foundational resource for researchers and scientists working with this important API.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound:an efficient and environmentally friendly water treatment and electroplating assistant_Chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound [drugfuture.com]

- 7. This compound, 2809-21-4 [thegoodscentscompany.com]

- 8. This compound CAS#: 2809-21-4 [m.chemicalbook.com]

- 9. database.ich.org [database.ich.org]

A Technical Guide to the Synthesis of Novel Fatty Acid Derivatives of Etidronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel fatty acid derivatives of etidronic acid. Bisphosphonates, such as this compound, are potent inhibitors of bone resorption, but their high hydrophilicity leads to poor oral bioavailability.[1] The esterification of this compound with fatty acids to create more lipophilic prodrugs is a promising strategy to enhance their therapeutic potential.[1] This document details the synthetic methodologies, experimental protocols, and quantitative data for the preparation of these derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Synthetic Strategies and Methodologies

The core approach to synthesizing fatty acid derivatives of this compound involves the esterification of the hydroxyl group of this compound with a fatty acid chloride. This process yields (1-acyloxyethylidene)-1,1-bisphosphonic acids. A key study by Turhanen and Vepsäläinen outlines two primary schemes for synthesizing these compounds, including derivatives with decanoyl, lauroyl, palmitoyl, stearoyl, and oleoyl (B10858665) side chains.[1][2]

A general two-step procedure is employed for the synthesis of several fatty acid derivatives of this compound. The first step involves the reaction of the tetramethyl ester of this compound with a fatty acid chloride, followed by deprotection of the phosphonate (B1237965) groups using trimethylsilyl (B98337) bromide (TMSBr).[1][3][4][5]

A separate multi-step synthesis has been described for the oleoyl derivative, starting from the tetramethyl ester of (1-hydroxyethylidene)-1,1-bisphosphonic acid.[1][4] This pathway involves the formation of an intermediate P,P'-dimethyl ester, which is then fully deprotected.[1][4]

Quantitative Data Summary

The following table summarizes the synthesized compounds and their reported yields.

| Compound | Acyl Group | Overall Yield (%) | Reference |

| 1a | Decanoyl | 34-39 | [1][3] |

| 1b | Lauroyl | 34-39 | [1] |

| 1c | Palmitoyl | 34-39 | [1] |

| 1d | Stearoyl | 34-39 | [1] |

| 1e | Oleoyl | Not specified in the same manner, synthesized via a different route. | [1] |

| 3 (disodium salt of P,P'-dimethyl ester of 1e) | Oleoyl | 95 (for the demethylation step) | [1][4] |

Experimental Protocols

The following are detailed experimental protocols derived from the published literature for the synthesis of fatty acid derivatives of this compound.[1]

General Procedure for the Synthesis of (1-Acyloxyethylidene)-1,1-bisphosphonic Acids (1a-d)

This protocol describes a two-step synthesis for the decanoyl, lauroyl, palmitoyl, and stearoyl derivatives.

Step 1: Acylation of Tetramethyl (1-hydroxyethylidene)-1,1-bisphosphonate

-

To a solution of tetramethyl (1-hydroxyethylidene)-1,1-bisphosphonate in acetonitrile (B52724) (MeCN), add 1.1 equivalents of the respective fatty acid chloride (RCOCl).

-

Heat the reaction mixture at 50-55 °C for 2-3 days.

-

After the reaction is complete, purify the crude product by column chromatography on silica (B1680970) gel using an eluent of ethyl acetate-methanol (9:1, v/v).

Step 2: Deprotection of the Phosphonate Esters

-

Dissolve the purified product from Step 1 in acetonitrile (MeCN).

-

Add 4.4 equivalents of trimethylsilyl bromide (Me₃SiBr) to the solution at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction by adding methanol (B129727) (MeOH) and stir for an additional hour.

-

Evaporate the solvent in vacuo to yield the final product. The reported overall yield for this two-step process is in the range of 34-39%.[1][3]

Synthesis of (1-Oleoyloxyethylidene)-1,1-bisphosphonic Acid Tetramethyl Ester (2) and its Derivatives

This protocol outlines the specific synthesis pathway for the oleoyl derivative.

Step 1: Synthesis of (1-Oleoyloxyethylidene)-1,1-bisphosphonic Acid Tetramethyl Ester (2)

-

The synthesis of the starting tetramethyl ester is a prerequisite. The specific acylation conditions to yield compound 2 are analogous to the first step of the general procedure but with oleoyl chloride.

Step 2: Partial Demethylation to P,P'-Dimethyl Ester Disodium (B8443419) Salt (3)

-

Dissolve the tetramethyl ester (2) in anhydrous acetone.

-

Add 1.9 equivalents of sodium iodide (NaI).

-

Heat the mixture at 55 °C for 24 hours.

-

The resulting disodium salt (3) precipitates and can be collected. This step proceeds with a reported yield of 95%.[1][4]

Step 3: Complete Deprotection to (1-Oleoyloxyethylidene)-1,1-bisphosphonic Acid (1e)

-

To obtain the fully deprotected acid form (1e) from the tetramethyl ester (2), dissolve compound 2 in acetonitrile (MeCN).

-

Add 4.4 equivalents of trimethylsilyl bromide (Me₃SiBr) at room temperature and stir for 3 hours.

-

Add methanol (MeOH) and stir for 1 hour.

-

Evaporate the solvents to yield the product (1e) in approximately 100% yield.[1][4]

Step 4: Conversion of Disodium Salt (3) to the Acid Form (4)

-

Suspend the disodium salt (3) in diethyl ether.

-

Add a calculated amount of 0.2 M hydrochloric acid (HCl) (approximately 2.05 equivalents).

-

Separate the aqueous layer, and extract the product into a suitable organic solvent.

-

Dry the organic phase (e.g., with Na₂SO₄) and evaporate the solvent to obtain the P,P'-dimethyl ester in its acid form (4).[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the synthetic pathways described above.

Caption: General synthesis of (1-acyloxyethylidene)-1,1-bisphosphonic acids (1a-d).

Caption: Synthesis of the oleoyl derivative of this compound and its esters.

Signaling Pathways and Mechanism of Action

Bisphosphonates primarily exert their effects by inhibiting osteoclast-mediated bone resorption. While the specific signaling pathways for these novel fatty acid derivatives are still under investigation, it is hypothesized that they act as prodrugs, releasing the active etidronate molecule upon hydrolysis in vivo. The increased lipophilicity is expected to enhance cell membrane permeability, leading to higher intracellular concentrations of the active bisphosphonate in target cells like osteoclasts.

The anticipated mechanism of action, following the hydrolysis of the fatty acid ester, would be the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway. This inhibition disrupts the prenylation of small GTP-binding proteins, which is essential for osteoclast function and survival, ultimately leading to apoptosis of these cells.

Further research is required to elucidate the specific biological activities and signaling pathways affected by these novel fatty acid-etidronate conjugates. Their unique physicochemical properties may lead to altered pharmacokinetics and biodistribution, potentially offering new therapeutic applications beyond bone diseases.

References

Etidronic Acid as a Decorporation Agent for Heavy Metal Analysis: A Technical Guide

Introduction

Internal contamination with heavy metals and radionuclides poses a significant health risk, necessitating the development of effective decorporation agents to enhance their excretion from the body.[1] Chelation therapy is a primary medical intervention for treating heavy metal poisoning, involving the administration of chelating agents that bind to metals in the bloodstream, forming a stable, excretable complex.[2][3] While agents like diethylenetriaminepentaacetic acid (DTPA) are standard for certain transuranic elements like plutonium and americium, they are less effective for others, such as uranium.[1][4] This has driven research into alternative agents.

Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is a first-generation bisphosphonate with a strong affinity for metal ions.[][6] Its established use in treating bone diseases and as a carrier for radiopharmaceuticals, coupled with its potent metal-binding capabilities, has led to its investigation as a decorporation agent, particularly for uranium.[1][][7] This technical guide provides an in-depth overview of this compound's mechanism, efficacy, and the experimental protocols used to evaluate its role in heavy metal decorporation and analysis.

Mechanism of Action: Chelation

This compound functions as a chelating agent, a molecule that can form multiple bonds to a single metal ion.[8] Its structure, featuring two phosphonate (B1237965) groups and one hydroxyl group, allows it to act as a polydentate ligand, forming a stable six-membered ring structure with metal ions.[1][9] This process, known as chelation, sequesters the metal ion, neutralizing its reactivity and rendering it water-soluble. The resulting metal-etidronate complex is then filtered by the kidneys and excreted in the urine, effectively removing the heavy metal from the body.[2]

References

- 1. Europium(III) Meets this compound (HEDP): A Coordination Study Combining Spectroscopic, Spectrometric, and Quantum Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chelation Therapy: EDTA and Other Chemicals, Benefits, Side Effects [healthline.com]

- 3. Chelation therapy - Wikipedia [en.wikipedia.org]

- 4. From early prophylaxis to delayed treatment: Establishing the plutonium decorporation activity window of hydroxypyridinonate chelating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thegoodscentscompany.com [thegoodscentscompany.com]

- 7. Efficacy of ethane-1-hydroxy-1,1-bisphosphonate (EHBP) for the decorporation of uranium after intramuscular contamination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:2809-21-4 | Chemsrc [chemsrc.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

The Role of Etidronic Acid in the Prevention of Bone Loss: A Technical Guide

1.0 Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The underlying pathophysiology involves an imbalance in bone remodeling, the continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. When resorption outpaces formation, bone loss occurs. Bisphosphonates are a cornerstone of osteoporosis therapy, acting as potent inhibitors of bone resorption. Etidronic acid, the first-generation bisphosphonate, laid the groundwork for this class of drugs. This technical guide provides an in-depth examination of the molecular mechanisms, quantitative efficacy, and key experimental methodologies related to the role of this compound in preventing bone loss.

2.0 this compound: A First-Generation Bisphosphonate

This compound (ethane-1-hydroxy-1,1-diphosphonate or EHDP) is a non-nitrogen-containing bisphosphonate.[1][2] Its structure is analogous to endogenous pyrophosphate, but the P-C-P bond, as opposed to the P-O-P bond in pyrophosphate, makes it resistant to enzymatic hydrolysis.[3] This structural stability allows it to bind avidly to hydroxyapatite (B223615) crystals in the bone matrix, particularly at sites of active bone remodeling. Its mechanism of action differs significantly from the more potent nitrogen-containing bisphosphonates (e.g., alendronate, risedronate), which primarily inhibit the mevalonate (B85504) pathway enzyme, farnesyl pyrophosphate synthase (FPPS).[4]

3.0 Mechanism of Action

This compound's primary therapeutic effect is the inhibition of osteoclast-mediated bone resorption through several cellular mechanisms.[5] A notable characteristic is its potential to also inhibit bone mineralization, which necessitates intermittent, cyclical dosing to avoid osteomalacia.[1][5]

3.1 Primary Pathway: Induction of Osteoclast Apoptosis

The principal mechanism by which this compound prevents bone loss is by inducing the programmed cell death (apoptosis) of osteoclasts.[6][3] This process involves several key steps:

-

Adsorption to Bone Mineral : this compound has a high affinity for calcium ions and is rapidly adsorbed onto hydroxyapatite crystals within the bone matrix.[6]

-